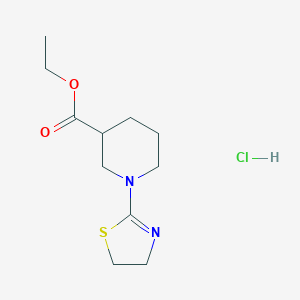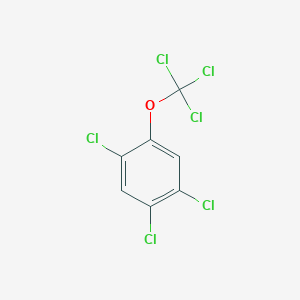
Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride
Vue d'ensemble
Description
The compound “Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride” is a complex organic molecule that contains several functional groups including a thiazole ring and a piperidine ring . Thiazoles are a type of heterocyclic compound that have been found to have diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiazole compounds are generally synthesized through the reaction of alpha-haloketones with thioamides . Piperidine rings can be formed through several methods, including the reduction of pyridine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms . The piperidine ring is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The thiazole ring is known to participate in various reactions including nucleophilic substitution and electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally soluble in organic solvents and have relatively high boiling points due to the presence of the nitrogen and sulfur atoms in the ring .Applications De Recherche Scientifique
Synthesis and Biological Properties
- Synthesis and Biological Studies : A study by Shafi, Rajesh, and Senthilkumar (2021) demonstrated the synthesis of ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacting with piperidine. Biological studies of the synthesized compounds showed good antibacterial and antifungal activities for specific compounds (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial Activities
- Antimicrobial Activity of Derivatives : Research by Khalid et al. (2016) involved synthesizing N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to talented antibacterial activity against various strains (Khalid et al., 2016).
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as potential anticancer agents, finding that some compounds showed strong anticancer activities relative to a reference drug (Rehman et al., 2018).
Anti-Tuberculosis Activity
- Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors : Jeankumar et al. (2013) designed and synthesized a series of compounds evaluated for their in vitro Mycobacterium tuberculosis DNA gyrase supercoiling assay and antituberculosis activity. One compound was found to be promising in inhibiting tuberculosis (Jeankumar et al., 2013).
Synthesis of Novel Compounds
- Synthesis of Schiff and Mannich Bases : Bekircan and Bektaş (2008) synthesized Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, indicating potential applications in the chemical synthesis field (Bekircan & Bektaş, 2008).
Photoluminescence and Antibacterial Applications
- Physicochemical and Photophysical Investigation : Alsharif et al. (2018) prepared Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) using piperidine, exploring its photophysical parameters and its potential as a probe for determining the critical micelle concentrations of surfactants. It also demonstrated in-vitro antibacterial activity (Alsharif, Mukhtar, Asiri, & Khan, 2018).
Synthesis for Pharmaceutical Applications
- Preparation of Pharmaceutical Intermediates : Rui (2010) demonstrated the use of piperidine-4-carboxylic acid and ethyl carbonochloridate in preparing pharmaceutical intermediates, showcasing the compound's relevance in medicinal chemistry (Zheng Rui, 2010).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to exhibit a broad range of biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Analyse Biochimique
Biochemical Properties
Ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to engage in electrophilic and nucleophilic substitutions, which can influence enzyme activity . This compound has been shown to interact with enzymes such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmitter levels . Additionally, it can bind to proteins involved in inflammatory pathways, modulating their activity and reducing inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine and enhanced neurotransmission . In immune cells, this compound can modulate gene expression related to inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, which enhances cholinergic signaling. Additionally, it can interact with transcription factors involved in inflammatory pathways, inhibiting their activity and reducing the expression of pro-inflammatory genes . These interactions highlight the compound’s potential as a therapeutic agent for neurological and inflammatory disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies in vitro have demonstrated sustained inhibition of acetylcholinesterase activity and consistent modulation of inflammatory gene expression . In vivo studies have also indicated that the compound maintains its efficacy over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and reduces inflammation without causing adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, it can be actively transported into cells via membrane transporters, allowing it to reach its intracellular targets . This distribution pattern is crucial for its therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
ethyl 1-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-2-15-10(14)9-4-3-6-13(8-9)11-12-5-7-16-11;/h9H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZFKVNVBMZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1403844.png)

![1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403847.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1403852.png)






![2-Bromo-4-chloro-1-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403864.png)

